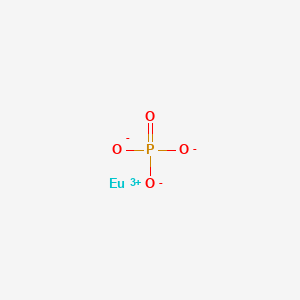

![molecular formula C6H11NS2 B086125 1,4-ジチア-7-アザスピロ[4.4]ノナン CAS No. 1003-80-1](/img/structure/B86125.png)

1,4-ジチア-7-アザスピロ[4.4]ノナン

概要

説明

Synthesis Analysis

The synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane and related structures often involves innovative methods to create the spiro and heterocyclic framework. For example, one-pot synthesis techniques using Mn(III)-based oxidation have been developed for the efficient creation of azaspiro nonanediones, highlighting the versatility and complexity of synthesizing these compounds (Huynh et al., 2017).

Molecular Structure Analysis

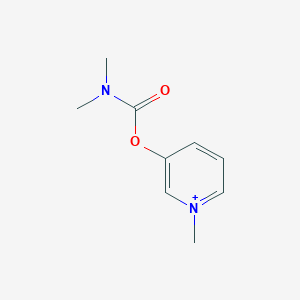

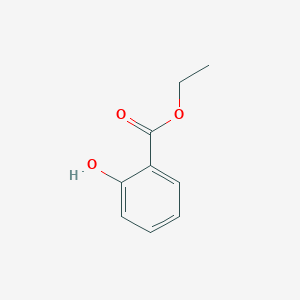

The molecular structure of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is characterized by the presence of a spiro linkage that connects a heterocyclic ring containing both sulfur and nitrogen atoms with another cyclic structure. This unique configuration grants these molecules a broad range of chemical reactivity and properties, making them valuable for various applications in synthetic organic chemistry and medicinal chemistry.

Chemical Reactions and Properties

Compounds containing the 1,4-Dithia-7-azaspiro[4.4]nonane scaffold have been investigated for their reactivity and potential as matrix metalloproteinase inhibitors. Novel sulfonyl phosphonic derivatives of this compound have shown moderate inhibitory activity against MMP-2, illustrating the chemical reactivity and potential therapeutic applications of these compounds (Zhang et al., 2017).

科学的研究の応用

マトリックスメタロプロテアーゼ阻害剤

新規スルホニルホスホン酸1,4-ジチア-7-アザスピロ[4.4]ノナン誘導体を設計、合成し、マトリックスメタロプロテアーゼ-2(MMP-2)に対する活性を評価しました。 その結果、すべての化合物がMMP-2に対して中等度の阻害活性を示したことが明らかになりました .

抗増殖活性

いくつかの選択された化合物は、SKOV3、HL60、およびA549細胞に対する抗増殖活性についても調べられました。 注目すべきことに、試験されたすべての化合物は、LY52よりもSKOV3細胞に対してわずかに低い抗増殖活性を示しました .

ホスホン酸系MMP阻害剤の開発

化合物6dは、酵素アッセイおよび細胞ベースアッセイで最も高い阻害活性を示しており、この化合物は、ホスホン酸系MMP阻害剤のさらなる開発に適した候補であることを意味します .

誘導体の合成

1,4-ジチア-7-アザスピロ[4.4]ノナン誘導体の合成は、もう1つの重要な用途です。 これらの誘導体は、特に医薬品化学の分野で、さまざまな研究で使用されてきました .

ドッキングスタディ

1,4-ジチア-7-アザスピロ[4.4]ノナン誘導体について、標的タンパク質との相互作用を理解するために、ドッキングスタディが行われました。 これは、より強力で選択的な阻害剤の設計に役立ちます .

生物学的評価

1,4-ジチア-7-アザスピロ[4.4]ノナン誘導体の生物学的評価は、治療薬としての可能性を評価するために実施されました .

作用機序

Target of Action

The primary target of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

1,4-Dithia-7-azaspiro[4.4]nonane derivatives interact with MMP-2, exhibiting inhibitory activity

Biochemical Pathways

The inhibition of MMP-2 affects the extracellular matrix degradation pathway . This can lead to changes in tissue remodeling and cell migration processes, which are critical in various physiological and pathological processes, including embryogenesis, tissue repair, inflammation, and tumor invasion.

Result of Action

The inhibition of MMP-2 by 1,4-Dithia-7-azaspiro[4.4]nonane derivatives can potentially alter tissue remodeling and cell migration . This could have implications in the treatment of diseases where MMP-2 plays a role, such as certain types of cancer.

Safety and Hazards

特性

IUPAC Name |

1,4-dithia-7-azaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZGQXYMUGKTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12SCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607278 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003-80-1 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 1,4-Dithia-7-azaspiro[4.4]nonane structure in drug design, particularly related to Angiotensin-Converting Enzyme (ACE) inhibition?

A1: The 1,4-Dithia-7-azaspiro[4.4]nonane structure forms the core of several ACE inhibitors, including Spirapril and SCH 33861. While the exact mechanism is not detailed in these papers, these molecules exert their effect by binding to and inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [] Inhibition of ACE leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor, ultimately resulting in blood pressure reduction. []

Q2: Can you provide details on the crystal structure of Spirapril hydrochloride monohydrate?

A2: The crystal structure of Spirapril hydrochloride monohydrate, (8S-{7[R(R)],8R*})-7-(2-{[1-(ethoxycarbonyl)-3-phenylpropyl]amino}- 1-oxopropyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, has been determined. [, ] In this structure, Spirapril molecules adopt a trans conformation along the amide bond. [, ] Water molecules are incorporated within the crystal lattice, forming hydrogen bonds with the Spirapril molecules, which contributes to the stability of this particular hydrate form. [, ]

Q3: Does topical application of SCH 33861 lead to systemic ACE inhibition?

A3: Studies in rabbits have shown that topical ocular administration of SCH 33861, even at concentrations 10 to 100-fold higher than those required for ocular hypotensive effects, does not lead to significant systemic ACE inhibition. [] This suggests a low risk of systemic side effects associated with topical ocular administration of this particular ACE inhibitor. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

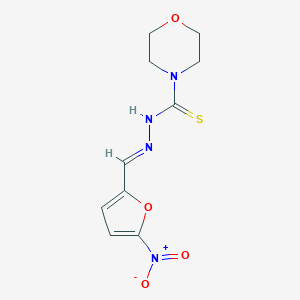

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)